molecular formula C18H16ClNO3 B2997754 3-(4-chlorophenyl)-8-((dimethylamino)methyl)-7-hydroxy-2H-chromen-2-one CAS No. 869080-96-6

3-(4-chlorophenyl)-8-((dimethylamino)methyl)-7-hydroxy-2H-chromen-2-one

Cat. No. B2997754
CAS RN: 869080-96-6
M. Wt: 329.78
InChI Key: MPUNMRIXLMXLSM-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-8-((dimethylamino)methyl)-7-hydroxy-2H-chromen-2-one, also known as CDMC, is a synthetic compound that belongs to the class of coumarin derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.

Scientific Research Applications

Synthesis and Structure Analysis

Compounds similar to 3-(4-chlorophenyl)-8-((dimethylamino)methyl)-7-hydroxy-2H-chromen-2-one have been synthesized and analyzed for their structural properties. For example, the crystal structure of 3-[(2,6-dichlorophenyl)(ethoxy)methyl]-4-hydroxy-2H-chromen-2-one was determined, highlighting the importance of such compounds in understanding molecular interactions and structural chemistry (Manolov, Morgenstern, & Hegetschweiler, 2012).

Anticancer Applications

Chromene derivatives have shown potential in anticancer research. A study revealed that certain 4-aryl-4H-chromenes could induce apoptosis in human cell lines, indicating their potential as anticancer agents (Kemnitzer et al., 2004). Similarly, novel metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate exhibited significant anti-tumor activities, suggesting their application as potential CDK8 kinase inhibitors in cancer therapy (Aboelmagd et al., 2021).

Photophysical Properties

The nonlinear optical properties of compounds containing chromene derivatives have been explored, indicating their potential for optical device applications, such as optical limiters. This highlights the relevance of chromene derivatives in developing new materials with specialized photophysical properties (Rahulan et al., 2014).

Antimicrobial and Antitumor Activities

Chromene derivatives have also been investigated for their antimicrobial and antitumor activities. An efficient synthesis of new 2-oxo-2H-chromene derivatives showed significant antimicrobial and antitumor properties, emphasizing the therapeutic potential of these compounds in treating various diseases (El-Shaaer, 2013).

properties

IUPAC Name

3-(4-chlorophenyl)-8-[(dimethylamino)methyl]-7-hydroxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO3/c1-20(2)10-15-16(21)8-5-12-9-14(18(22)23-17(12)15)11-3-6-13(19)7-4-11/h3-9,21H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPUNMRIXLMXLSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C=CC2=C1OC(=O)C(=C2)C3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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